molecular formula C10H18N2O2 B2999270 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one CAS No. 2026048-56-4

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B2999270
CAS No.: 2026048-56-4
M. Wt: 198.266
InChI Key: JHAQRNRLNHGVBM-UHFFFAOYSA-N
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Description

3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring a molecular hybrid of oxazolidin-2-one and pyrrolidine rings. The 2-pyrrolidinone scaffold is a recognized pharmacophore in medicinal chemistry, known for its significant biological activities . This structure is a key building block in compounds with neurological effects, such as agents for seizures and senile dementia, and is also found in molecules with anticonvulsant and respiratory stimulant properties . Furthermore, the 2-pyrrolidinone template is a versatile chiral synthon used in the asymmetric synthesis of complex natural products and biologically active compounds . The integration of the pyrrolidine ring can contribute to modulating the compound's properties, as this structure is frequently employed in the development of various pharmacological agents . As a result, this compound serves as a valuable intermediate for researchers developing new therapeutic candidates and exploring novel chemical spaces. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10-12(8-9-14-10)7-3-6-11-4-1-2-5-11/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAQRNRLNHGVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026048-56-4
Record name 3-[3-(pyrrolidin-1-yl)propyl]-1,3-oxazolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(pyrrolidin-1-yl)propan-1-amine with an appropriate oxazolidinone precursor. One common method involves the use of catalytic hydrogenation of pyrrolylpyridine, followed by condensation with 3-aminopyridine and 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

The biological and chemical profiles of 1,3-oxazolidin-2-one derivatives are heavily influenced by substituents. Key analogs include:

3-(3-Aminopropyl)-1,3-oxazolidin-2-one (CID 28395395)
  • Structure : Features a linear primary amine (-NH2) at the propyl chain .
  • Molecular Formula : C6H12N2O2.
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (Enamine Ltd)
  • Structure : Contains a hydroxyl (-OH) group on the propyl chain .
  • Molecular Formula: C6H11NO3.
  • Properties : The hydroxyl group increases polarity, promoting hydrogen bonding and solubility in polar solvents.
3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one (RCSB PDB: P2O)
  • Structure : Substituted with a propargyl (alkyne) group .
  • Molecular Formula: C6H7NO2.
Furazolidone (AK Scientific)
  • Structure : Contains a nitrofuran-linked imine group .
  • Molecular Formula : C8H7N3O4.
  • Properties : Nitrofuran confers antibacterial and antiparasitic activity but is associated with toxicity concerns.
Antibacterial Agents
  • Linezolid and Tedizolid: These FDA-approved oxazolidinones feature morpholine and tetrazole substituents, respectively, which enhance target (ribosomal) binding .
  • 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: A metabolite of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, synthesized via Au-NCs/SCNPs-catalyzed reduction, is a precursor in drugs like Rivaroxaban .
Structural and Conformational Insights
  • Crystal Structures: Analogs like (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one exhibit chair conformations in the oxazolidinone ring and intramolecular hydrogen bonding, stabilizing the structure .

Biological Activity

3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound notable for its dual ring structure, which includes both an oxazolidinone and a pyrrolidine ring. This unique configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₄N₂O₂
  • CAS Number : 2026048-56-4
  • SMILES : C1CNCC1C(=O)N2CCOC2=O

Synthesis

The synthesis of this compound typically involves the reaction of 3-(pyrrolidin-1-yl)propan-1-amine with an appropriate oxazolidinone precursor. Catalytic hydrogenation and condensation reactions are commonly employed in this process, although industrial production methods are not well-documented.

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class, including this compound, exhibit significant antimicrobial activity. For instance, similar oxazolidinone derivatives have been shown to possess potent antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In particular, studies have highlighted the efficacy of oxazolidinones in inhibiting bacterial protein synthesis by binding to the ribosomal subunit .

Anticancer Activity

Emerging studies suggest that this compound may also exhibit anticancer properties. The mechanism is believed to involve modulation of specific molecular targets related to cell proliferation and survival pathways. For instance, compounds designed based on similar structural frameworks have shown promising results in preclinical models against various cancer cell lines .

The proposed mechanism of action for this compound involves its interaction with enzymes or receptors that regulate critical biological pathways. It is hypothesized that the compound can inhibit specific enzymes involved in cell signaling or metabolic processes, thereby exerting its biological effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of oxazolidinone compounds for their antimicrobial activity against various bacterial strains. The findings indicated that certain derivatives exhibited enhanced activity compared to standard treatments. Notably, the compound demonstrated low toxicity profiles in initial assays, suggesting a favorable safety margin for potential therapeutic applications .

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of oxazolidinones, researchers synthesized several derivatives and tested them against breast cancer cell lines. The results revealed that some compounds effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The study underscored the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other known oxazolidinones is essential.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateLow
Compound BStructure BHighModerate
This compound Unique Structure High Promising

This table illustrates that while some compounds may exhibit high antimicrobial activity, others may be more effective as anticancer agents. The unique structure of this compound positions it as a versatile candidate for further exploration in drug development.

Q & A

Basic: What are the recommended methodologies for synthesizing 3-(3-pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one, and how can its structure be confirmed?

Answer:
Synthesis typically involves coupling pyrrolidine derivatives with oxazolidinone precursors. A common approach is to use chiral auxiliaries to control stereochemistry, as demonstrated in oxazolidinone-based asymmetric synthesis . For structural confirmation:

  • X-ray crystallography : Single-crystal diffraction (as in ’s oxazolidinone derivative analysis) provides unambiguous stereochemical assignments. Key steps include crystal growth in inert solvents, data collection at low temperatures (e.g., 100 K), and refinement using software like SHELX .
  • Spectroscopic techniques : 1^1H/13^{13}C NMR can verify proton environments and carbon frameworks, while IR confirms carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

Basic: How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound for experimental design?

Answer:

  • Solubility : Perform gradient solubility tests in polar (water, DMSO) and nonpolar solvents (hexane, chloroform). PubChem-derived SMILES strings (e.g., ) can predict logP values using tools like ChemAxon.
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperatures (4–60°C), and light exposure. Monitor via HPLC or TLC for decomposition products .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis assesses moisture uptake, critical for storage conditions .

Advanced: What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Fluorinated oxazolidinones () enhance stereocontrol during nucleophilic substitutions. For example, tert-butyldimethylsilyl (TBS) groups can protect reactive hydroxyl intermediates, reducing racemization .
  • Catalytic asymmetric methods : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Assay standardization : Variability in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines. Replicate assays under controlled conditions (e.g., CLSI guidelines) .
  • Mechanistic studies : Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial topoisomerases vs. human kinases). ’s thiazolyl-pyrrolo[2,3-b]pyridine derivatives illustrate how structural analogs exhibit divergent activities .

Advanced: What methodologies are recommended for studying the compound’s mechanism of action in biological systems?

Answer:

  • In vitro enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside) to quantify activity against enzymes like β-lactamases or proteases .
  • Cellular uptake studies : Radiolabel the compound with 3^3H or 14^{14}C isotopes and measure intracellular accumulation via scintillation counting .
  • Transcriptomic profiling : RNA-seq or qPCR can identify differentially expressed genes post-treatment, as seen in studies on oxazolidinone antibiotics .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • First-aid measures : For accidental inhalation, move to fresh air and administer oxygen if needed. Skin contact requires immediate washing with soap and water .
  • Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) between synthetic batches?

Answer:

  • Batch-to-batch analysis : Compare 1^1H NMR spectra (400–600 MHz) in deuterated solvents (CDCl3_3 or DMSO-d6_6). Impurity peaks may indicate residual starting materials (e.g., pyrrolidine derivatives) .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, ’s 13^{13}C NMR data (δ 147–161 ppm) helps distinguish aromatic vs. aliphatic carbons .

Advanced: What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Software like SwissADME uses SMILES inputs () to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : GROMACS can model membrane permeability by simulating lipid bilayer interactions .

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